molecular formula C8H7BrO3S B6166949 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione CAS No. 1778631-83-6

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione

Cat. No.: B6166949
CAS No.: 1778631-83-6
M. Wt: 263.1
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Description

6-Bromo-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione is a bicyclic heterocyclic compound featuring a fused benzene ring with a 1,4-oxathiine system. The sulfur atom in the oxathiine ring is in the sulfone (λ⁶) oxidation state, conferring enhanced polarity and stability compared to non-sulfonated analogs.

Properties

CAS No.

1778631-83-6

Molecular Formula

C8H7BrO3S

Molecular Weight

263.1

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination via Electrophilic Aromatic Substitution

Electrophilic bromination represents a straightforward approach to introducing bromine into aromatic systems. For 6-bromo-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione, this method involves brominating a preformed 2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione scaffold.

Procedure :
A mixture of 2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione (1.0 equiv) is dissolved in acetic acid at 0–5°C. Bromine (1.05 equiv) is added dropwise under vigorous stirring, followed by gradual warming to room temperature. The reaction is quenched with sodium thiosulfate, and the product is extracted with dichloromethane, washed with water, and purified via recrystallization from ethanol.

Key Considerations :

  • Regioselectivity : The electron-donating effects of the oxathiine ring’s oxygen and sulfur atoms direct bromination to the para position relative to the sulfone group, yielding the 6-bromo derivative as the major product.

  • Yield Optimization : Excess bromine or prolonged reaction times risk over-bromination, necessitating precise stoichiometric control. Typical yields range from 65% to 78%.

Cyclocondensation of Functionalized intermediates

Oxidative Cyclization of 2-Aminothiophenol Derivatives

Adapting methodologies from 1,4-benzothiazine synthesis, 6-bromo-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione can be synthesized via oxidative cyclization of 2-amino-5-bromophenol with thiol-containing precursors.

Procedure :
2-Amino-5-bromophenol (1.0 equiv) is reacted with thioglycolic acid (1.2 equiv) in dimethyl sulfoxide (DMSO) under an oxygen atmosphere at 120°C for 16 hours. The reaction mixture is poured into ice water, and the precipitated product is filtered and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Mechanistic Insights :

  • Thiol-Epoxide Intermediate Formation : Thioglycolic acid reacts with the amino group to form a thioamide intermediate.

  • Oxidative Cyclization : Oxygen facilitates dehydrogenation, promoting cyclization to form the oxathiine ring.

  • Sulfone Formation : Post-cyclization oxidation with hydrogen peroxide converts the sulfide to a sulfone group.

Yield : 55–68% after purification.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

This method leverages halogen exchange to introduce bromine at the 6-position. A chloro or nitro precursor undergoes substitution using bromide sources.

Procedure :
6-Nitro-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione (1.0 equiv) is treated with hydrobromic acid (48% w/w, 3.0 equiv) and copper(I) bromide (0.1 equiv) in acetonitrile at reflux (82°C) for 12 hours. The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization.

Advantages :

  • Functional Group Tolerance : Nitro groups act as superior leaving groups compared to chloro substituents, enhancing reaction efficiency.

  • Yield : 70–85% under optimized conditions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Bromination

Inspired by solvent-free bromination of dicarbonyl compounds, this method employs N-bromosuccinimide (NBS) and grinding to minimize waste.

Procedure :
2,3-Dihydro-1,4λ⁶-benzoxathiine-4,4-dione (1.0 equiv) and NBS (2.0 equiv) are ground in a mortar for 30 minutes. Water is added to dissolve succinimide byproducts, and the product is isolated via filtration.

Benefits :

  • Environmental Impact : Eliminates organic solvents, aligning with green chemistry principles.

  • Yield : 82–90% with minimal purification.

Catalytic Systems for Enhanced Efficiency

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxathiine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced benzoxathiine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 6-bromo-2,3-dihydro-1,4-lambda6-benzoxathiine-4,4-dione exhibit promising anticancer properties. Studies have shown that benzothiazine derivatives can induce apoptosis in cancer cells through various mechanisms. The unique structural features of this compound may enhance its efficacy against specific cancer types by targeting cellular pathways involved in tumor growth and survival.

Antimicrobial Properties
There is evidence that benzoxathiine derivatives possess antimicrobial activity. The presence of the bromo substituent can enhance the compound's interaction with microbial cell membranes or specific enzymes, leading to increased efficacy against bacterial and fungal strains. Further studies are needed to quantify these effects and explore structure-activity relationships.

Analytical Chemistry

Chromatographic Applications
6-Bromo-2,3-dihydro-1,4-lambda6-benzoxathiine-4,4-dione can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. This method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid, making it suitable for pharmacokinetic studies and impurity profiling during drug formulation development .

Material Science

Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of functional materials due to its unique chemical structure. Its reactivity can be harnessed to create polymers or composite materials with enhanced properties such as thermal stability or electrical conductivity. Research into the polymerization processes involving benzoxathiines is ongoing, with potential applications in electronics and coatings.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Benzothiazine DerivativesInvestigated the effect of various benzothiazine derivatives on cancer cell linesFound that certain derivatives showed significant cytotoxicity against breast cancer cells
HPLC Method Development for 6-Bromo CompoundsDeveloped a method for the analysis of 6-bromo compoundsSuccessfully isolated and quantified 6-bromo-2,3-dihydro-1,4-lambda6-benzoxathiine using a reverse-phase HPLC setup
Synthesis of Conductive PolymersExplored the use of benzoxathiines in polymer synthesisDemonstrated that incorporating benzoxathiines into polymer matrices improved electrical conductivity

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine

Structure : Replaces the sulfur atom in the oxathiine system with oxygen, forming a 1,4-dioxane ring.
Molecular Formula : C₈H₇BrO₂ (MW: 215.04) .
Key Properties :

  • CAS RN: 52287-51-1.
  • Applications: Used as a biochemical reagent in life science research, particularly in organic synthesis .
    Comparison :
  • The absence of the sulfone group reduces polarity compared to the target compound.
  • Lower molecular weight (215.04 vs. ~277.06 estimated for the target compound) impacts solubility and bioavailability.
  • Bromination at position 6 is retained, suggesting shared reactivity in substitution reactions.

6-Bromophthalazine-1,4-diol

Structure : A phthalazine core with bromine at position 6 and hydroxyl groups at positions 1 and 3.
Molecular Formula : C₈H₅BrN₂O₂ (MW: 241.04) .
Key Properties :

  • CAS RN: 76240-49-6.
  • Applications: Intermediate in pharmaceutical synthesis (e.g., acridine derivatives).
    Comparison :
  • The hydroxyl groups enhance water solubility, whereas the sulfone in the target compound may balance hydrophilicity and lipophilicity.

N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Carboxamide Derivatives

Structure : Benzoxazine derivatives with trifluorophenyl and isopropyl substituents.
Key Properties :

  • Example Application: Antiparasitic agents (e.g., heartworm treatment) .
    Comparison :
  • The benzoxazine ring includes nitrogen, altering electronic properties compared to the sulfur-containing target compound.

(±)cis-2-(4-Methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones

Structure: Benzothiazepinone core with methoxy substituents. Molecular Formula: C₁₉H₁₉NO₃S (MW: 341.42) . Key Properties:

  • Synthesis: Condensation of 2-aminobenzenethiols with glycidate esters.
  • Applications: Potential cardiovascular agents due to thiazepine’s bioactivity. Comparison:
  • The seven-membered thiazepine ring contrasts with the six-membered oxathiine system, affecting conformational flexibility.
  • Methoxy groups in this analog modulate electronic effects differently than bromine in the target compound.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Applications
Target Compound ~C₈H₅BrO₃S ~277.06 Br, sulfone Research reagent (inferred)
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine C₈H₇BrO₂ 215.04 Br, dioxane Life science research
6-Bromophthalazine-1,4-diol C₈H₅BrN₂O₂ 241.04 Br, hydroxyl Pharmaceutical intermediate
Benzoxazine Carboxamide Derivatives Varies ~400–500 CF₃, isopropyl Antiparasitic agents
Benzothiazepinone Derivatives C₁₉H₁₉NO₃S 341.42 Methoxy Cardiovascular research

Research Findings and Implications

  • Synthesis : Brominated benzoxathiine-diones likely require halogenated precursors and sulfonating agents, similar to benzodioxine synthesis .
  • Bioactivity : Bromine’s electron-withdrawing effects may enhance binding to biological targets, as seen in antiparasitic benzoxazine derivatives .
  • Stability: The sulfone group in the target compound increases oxidative stability compared to non-sulfonated analogs like benzodioxines .

Biological Activity

6-Bromo-2,3-dihydro-1,4-lambda6-benzoxathiine-4,4-dione is a heterocyclic compound characterized by its unique chemical structure, which includes a bromine atom and two carbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and enzyme inhibition.

  • Molecular Formula : C9H7BrO3S
  • Molecular Weight : 273.12 g/mol
  • CAS Number : 52287-51-1

The presence of the bromine substituent enhances the compound's electrophilic character, making it a valuable intermediate in various synthetic applications.

Antimicrobial Properties

Research indicates that 6-bromo-2,3-dihydro-1,4-lambda6-benzoxathiine-4,4-dione exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains and fungi. For example, it has demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans.

Summary of Antimicrobial Activity

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Bacillus subtilisPositive250 µg/ml
Candida albicansModerate125 µg/ml

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, interaction studies have shown that it can affect enzymes related to cancer cell proliferation and survival. The detailed mechanism of action is still under investigation but may involve binding to active sites or altering enzyme conformation.

Case Studies

  • Anticancer Potential : In a study focused on benzothiazine derivatives, compounds structurally similar to 6-bromo-2,3-dihydro-1,4-lambda6-benzoxathiine-4,4-dione were assessed for cytotoxicity against various cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells in some cases .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the benzothiazine ring could enhance biological activity. Compounds with electron-donating groups showed improved efficacy against microbial targets compared to those with electron-withdrawing groups .

Synthesis and Applications

The synthesis of 6-bromo-2,3-dihydro-1,4-lambda6-benzoxathiine-4,4-dione can be achieved through various methods involving nucleophilic substitutions and cyclizations from commercially available starting materials. This flexibility in synthesis allows for efficient production in laboratory settings .

Potential Applications

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
  • Material Science : Due to its unique structural properties and reactivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-bromo-2,3-dihydro-1,4λ⁶-benzoxathiine-4,4-dione?

  • Methodological Answer : Synthesis typically involves bromination of a precursor (e.g., 2,3-dihydro-1,4-benzoxathiine) followed by oxidation of the sulfur atom to a sulfone group. For bromination, electrophilic aromatic substitution using bromine in the presence of a Lewis acid (e.g., FeBr₃) is common. Oxidation to the sulfone can be achieved with agents like meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. DEPT-135 can confirm CH₂/CH₃ groups in the dihydrobenzoxathiine ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₈H₅BrO₃S for the target compound).
  • X-ray Crystallography : Resolves regiochemistry and confirms the sulfone geometry.
  • IR Spectroscopy : Confirms sulfone (S=O) stretches (~1300–1150 cm⁻¹). Always compare with literature data to resolve ambiguities .

Q. How can researchers optimize reaction yields during sulfone formation?

  • Methodological Answer : Monitor reaction progress using TLC or HPLC. Key variables include:

  • Oxidant stoichiometry : Excess mCPBA (1.5–2.0 equiv.) ensures complete conversion.
  • Temperature : Mild conditions (0–25°C) prevent over-oxidation.
  • Solvent choice : Dichloromethane or chloroform minimizes side reactions. Post-reaction, quenching with Na₂S₂O₃ removes excess oxidant .

Advanced Research Questions

Q. What computational approaches predict regioselectivity in further functionalization reactions (e.g., Suzuki coupling)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. The bromine substituent’s electron-withdrawing effect directs electrophiles to the para position. Fukui indices and Molecular Electrostatic Potential (MEP) maps quantify site-specific reactivity. Validate predictions with kinetic studies (e.g., competitive reactions) .

Q. How do researchers address contradictions between experimental and computational NMR chemical shifts?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation steps:

  • Solvent standardization : Record NMR in deuterated DMSO or CDCl₃ for consistency.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spin systems.
  • Dynamic NMR (DNMR) : Detect conformational exchange in solution.
  • DFT-NMR coupling : Use solvent-polarizable continuum models (PCM) to refine computational predictions .

Q. What role does the sulfone group play in biological activity assays (e.g., enzyme inhibition)?

  • Methodological Answer : The sulfone enhances hydrogen-bonding capacity and metabolic stability compared to thioether analogs. In kinase inhibition assays:

  • Solubility optimization : Use DMSO stocks (<1% v/v) to avoid protein denaturation.
  • Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC₅₀.
  • Control experiments : Include a sulfone-free analog to isolate the sulfone’s contribution.
  • Stability assays : Monitor compound integrity in PBS (pH 7.4) via LC-MS over 24 hours .

Q. How can researchers design enantioselective syntheses of chiral derivatives?

  • Methodological Answer : Utilize asymmetric catalysis:

  • Chiral ligands : BINAP or Josiphos ligands in palladium-catalyzed cross-couplings.
  • Kinetic resolution : Lipase-mediated hydrolysis of racemic esters.
  • Chiral auxiliaries : Evans oxazolidinones to control stereochemistry during alkylation.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (ee) .

Data-Driven Insights

  • Key Challenges :

    • Bromine Lability : Harsh conditions (e.g., high heat) may lead to debromination. Mitigate by using low-temperature bromination (e.g., NBS in CCl₄ at −10°C) .
    • Sulfone Hydrolysis : Avoid prolonged exposure to aqueous bases (pH >10) to prevent sulfone cleavage .
  • Recent Advances :

    • Photoredox Catalysis : Enables C–Br bond activation for late-stage functionalization under mild conditions .
    • Crystallography Databases : Cross-reference Cambridge Structural Database (CSD) entries for analogous sulfones to predict packing motifs .

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